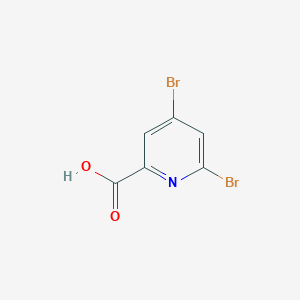

4,6-Dibromopicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBBTBXKBJVIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704405 | |

| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-78-2 | |

| Record name | 4,6-Dibromo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dibromopicolinic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the electronic properties of the pyridine ring, which complicate direct electrophilic substitution. This guide provides a detailed exploration of viable synthetic pathways to this compound, with a primary focus on a robust and practical route involving the oxidation of a pre-brominated picoline precursor. Alternative strategies, including the use of pyridine N-oxides, are also discussed to provide a comprehensive overview for researchers. This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices.

Introduction: The Significance of this compound

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its substituted analogues are of significant interest in drug discovery and development.[1] The introduction of halogen atoms, particularly bromine, onto the pyridine scaffold provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This functionalization allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This compound, with its two bromine atoms, offers multiple points for such diversification, making it a valuable intermediate in the synthesis of targeted libraries of compounds.

The primary challenge in synthesizing this compound lies in the inherent electronic nature of the pyridine ring. The nitrogen atom and the electron-withdrawing carboxylic acid group deactivate the ring towards electrophilic aromatic substitution, making direct bromination of picolinic acid inefficient and prone to low yields and lack of regioselectivity.[3] Therefore, indirect methods are generally required to achieve the desired substitution pattern.

This guide will focus on the most practical and scientifically sound methodologies for the preparation of this compound, emphasizing a strategy that begins with a readily accessible substituted pyridine and concludes with the formation of the carboxylic acid functionality.

Primary Synthesis Pathway: Oxidation of 2,4-Dibromo-6-methylpyridine

This pathway is arguably the most direct and reliable method for the synthesis of this compound. It involves two key transformations: the dibromination of a suitable picoline precursor and the subsequent oxidation of the methyl group to a carboxylic acid.

Rationale for this Approach

The logic behind this synthetic strategy is to circumvent the difficulties of direct bromination of the picolinic acid ring. By starting with 2-methylpyridine (2-picoline), the methyl group provides a site that can be later converted to the desired carboxylic acid. The bromination is performed on the more electron-rich picoline ring, and the methyl group can be oxidized in the final step.

Experimental Workflow

The overall workflow for this pathway can be visualized as follows:

Caption: Workflow for the synthesis of this compound via a dibromination-oxidation sequence.

Step 1: Synthesis of 2,4-Dibromo-6-methylpyridine

The synthesis of the key intermediate, 2,4-dibromo-6-methylpyridine, can be achieved from 2,6-lutidine (2,6-dimethylpyridine).

2.3.1. Mechanistic Considerations

Direct bromination of 2,6-lutidine can be challenging to control. A more effective method involves the conversion of a dihydroxypyridine derivative to the corresponding dibromopyridine. An efficient method for preparing 2,4-dibromopyridine from 2,4-dihydroxypyridine using phosphorus oxybromide (POBr3) has been reported.[4] A similar strategy can be applied to a substituted picoline.

2.3.2. Experimental Protocol: Synthesis of 2,4-Dibromo-6-methylpyridine

This protocol is adapted from established procedures for the synthesis of dibromopyridines.[4]

-

Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-4-pyridone (1 equivalent) and phosphorus oxybromide (POBr3, approximately 3.3 equivalents).

-

Heating: Heat the reaction mixture to 125 °C for 4-5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into ice water.

-

Neutralization: Neutralize the aqueous solution with sodium carbonate (Na2CO3) until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (CH2Cl2).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield crude 2,4-dibromo-6-methylpyridine.

-

Purification: The crude product can be purified by silica gel column chromatography.

Step 2: Oxidation of 2,4-Dibromo-6-methylpyridine to this compound

The oxidation of the methyl group of the brominated picoline to a carboxylic acid is a critical step. Strong oxidizing agents are typically required for this transformation. Potassium permanganate (KMnO4) is a common and effective reagent for this purpose.[5]

2.4.1. Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a classic transformation. The reaction proceeds through a series of oxidative steps, with the benzylic position being particularly susceptible to attack. The pyridine ring is relatively stable to oxidation under these conditions, allowing for the selective conversion of the methyl group.

2.4.2. Experimental Protocol: Oxidation to this compound

This protocol is based on the oxidation of brominated picolines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dibromo-6-methylpyridine (1 equivalent) in water.

-

Heating: Heat the suspension to approximately 80 °C.

-

Addition of Oxidant: Add potassium permanganate (KMnO4, approximately 2.5 equivalents) portion-wise over a period of time, maintaining the reaction temperature between 85-90 °C. The disappearance of the purple color of the permanganate indicates its consumption.

-

Reaction Monitoring: The reaction is typically complete after 1.5 to 2 hours of heating.

-

Workup: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO2) byproduct.

-

Acidification: Acidify the filtrate with an appropriate acid (e.g., 6M HCl) to a pH of 3-4.

-

Crystallization: Cool the acidified solution to induce crystallization of the this compound.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromo-6-methylpyridine | [6] |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | 85-90 °C | [5] |

| Molar Ratio (Substrate:KMnO4) | 1 : 2.5 | [5] |

| Typical Yield | 70-80% | [5] |

Alternative Synthesis Pathway: Halogenation via a Pyridine N-Oxide Intermediate

An alternative and elegant approach to the synthesis of halogenated pyridines involves the use of pyridine N-oxides. This method is particularly useful for introducing substituents at the 4- and 6-positions of the pyridine ring.

Rationale for this Approach

The N-oxide functionality alters the electronic properties of the pyridine ring. The oxygen atom is electron-donating through resonance, which activates the 2-, 4-, and 6-positions towards electrophilic attack. This increased reactivity allows for bromination under milder conditions than those required for the parent pyridine. Following bromination, the N-oxide can be deoxygenated to yield the desired brominated pyridine derivative.

Conceptual Workflow

Caption: Conceptual workflow for the synthesis of this compound via a pyridine N-oxide intermediate.

Key Transformations

-

N-Oxidation: Picolinic acid can be converted to its N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[7]

-

Bromination: The picolinic acid N-oxide can then be brominated. Reagents like phosphorus oxybromide (POBr3) can be effective for this transformation, leading to substitution at the 4- and 6-positions.[3]

-

Deoxygenation: The final step involves the removal of the N-oxide oxygen. This is commonly achieved using a reducing agent such as phosphorus trichloride (PCl3).

While this pathway is mechanistically sound, it involves multiple steps and may require careful optimization of reaction conditions for each transformation to achieve a good overall yield.

Other Potential Synthetic Routes

A patent describes a route starting from furfural to produce 4,6-dibromo-3-hydroxypicolinonitrile.[8][9] This intermediate could potentially be converted to this compound through hydrolysis of the nitrile group and subsequent dehydroxylation of the 3-hydroxy group. However, the dehydroxylation step can be challenging and may require harsh reaction conditions, making this route less practical for many laboratory settings.

Conclusion

The synthesis of this compound is best approached through multi-step sequences that circumvent the challenges of direct halogenation of the picolinic acid ring. The most robust and well-documented pathway involves the oxidation of a pre-brominated precursor, specifically 2,4-dibromo-6-methylpyridine. This method offers good yields and utilizes well-established chemical transformations. An alternative strategy employing a pyridine N-oxide intermediate is also a viable option, providing a different approach to accessing the desired substitution pattern. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. This guide provides the necessary foundational knowledge and experimental insights for the successful synthesis of this valuable chemical intermediate.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. CAS # 39919-65-8, 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, 3,6-Dibromo-2-picoline - chemBlink [chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 6. 2,4-Dibromo-6-methylpyridine | C6H5Br2N | CID 12643720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 9. US9522887B2 - Process for the preparation of dibromohydroxypicolinonitrile - Google Patents [patents.google.com]

Foreword: A Framework for Characterizing a Novel Target Molecule

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dibromopicolinic Acid

This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a technical and intellectual framework for the research scientist. We will leverage established chemical principles and comparative data from structural analogs to build a robust, predictive profile of this compound. More importantly, we will outline the causal reasoning behind these predictions and provide actionable experimental protocols for their empirical validation. This document is designed not only to inform but to empower the researcher to confidently approach the characterization of this and other novel molecules.

Molecular Blueprint: Identity and Structural Attributes

The foundational step in characterizing any molecule is to define its precise chemical identity. For this compound, we can deduce its fundamental descriptors from its structure. The molecule consists of a pyridine ring, a carboxylic acid group at position 2, and two bromine atoms at positions 4 and 6. This substitution pattern is key to understanding its properties.

Chemical Structure:

(Simplified 2D representation)

The combination of the electronegative ring nitrogen and the two strongly electron-withdrawing bromine atoms is anticipated to significantly influence the molecule's electronic properties, particularly the acidity of the carboxylic acid proton.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 4,6-Dibromopyridine-2-carboxylic acid | Calculated |

| Molecular Formula | C₆H₃Br₂NO₂ | Calculated |

| Molecular Weight | 280.90 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=NC(=C1Br)C(=O)O)Br) | Calculated |

| InChI | InChI=1S/C6H3Br2NO2/c7-4-2-5(8)9-3(1-4)6(10)11/h1-2H,(H,10,11) | Calculated |

| InChIKey | YZYJPLMMRFWXBF-UHFFFAOYSA-N | Calculated |

| CAS Number | Not Assigned | Literature Review |

Predicted Physicochemical Properties: A Comparative Analysis

Without direct experimental data, we can construct a reliable predictive profile by analyzing its structural analogs: picolinic acid, 4-bromopicolinic acid, and 6-bromopicolinic acid.

Causality and Predictions:

-

Physical State & Melting Point: The high molecular weight (280.90 g/mol ) and the potential for strong intermolecular forces (hydrogen bonding from the carboxylic acid, dipole-dipole interactions) strongly suggest that this compound is a crystalline solid at room temperature. Its melting point is predicted to be significantly higher than that of its mono-brominated counterparts due to the increased mass and polarizability conferred by the second bromine atom.

-

Solubility: The molecule possesses a hydrophilic carboxylic acid group and a large, hydrophobic dibrominated aromatic ring. This duality predicts poor solubility in non-polar solvents (e.g., hexanes) and modest solubility in polar protic solvents like water and ethanol.[1] High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.

-

Acidity (pKa): The pKa is a critical parameter for drug development, influencing absorption and distribution. The parent picolinic acid has a pKa of approximately 5.4. The addition of a single electron-withdrawing bromine atom, as in 6-bromopicolinic acid, lowers the pKa to a predicted value of ~3.25 by stabilizing the conjugate base.[2] It is therefore reasoned that the presence of a second bromine atom in this compound will further increase the acidity, resulting in a predicted pKa < 3.25 . This heightened acidity is a direct consequence of the inductive electron withdrawal by the two bromine atoms, which delocalizes the negative charge of the carboxylate anion, rendering the proton more easily dissociable.

Table 2: Comparison of Physicochemical Properties

| Property | 6-Bromopicolinic Acid[2] | 4-Bromopicolinic Acid[3] | This compound |

| Molecular Weight | 202.01 g/mol | 202.01 g/mol | 280.90 g/mol (Calculated) |

| Physical Form | Off-white to tan powder | Solid | Predicted: Crystalline Solid |

| Melting Point | 192-194 °C | 172-174 °C | Predicted: >195 °C |

| Boiling Point | 352.8 °C (Predicted) | 347.8 °C (Predicted) | Predicted: >350 °C |

| pKa | 3.25 (Predicted) | 3.25 (Predicted)[4] | Predicted: < 3.25 |

| Solubility | Slightly soluble in DMSO, Methanol | Sparingly soluble in DMSO, Methanol, Water[4] | Predicted: Soluble in DMSO/DMF, sparingly soluble in water/methanol |

A Roadmap for Spectroscopic Confirmation

Empirical confirmation of the structure is paramount. A logical workflow involving Mass Spectrometry, NMR, and IR spectroscopy would provide unambiguous identification.

Caption: Logical workflow for the structural elucidation of this compound.

3.1 Mass Spectrometry (MS) This is the most definitive initial technique.

-

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺.

-

Expected Result: An electrospray ionization (ESI) mass spectrum in negative mode would show a prominent cluster of peaks corresponding to [M-H]⁻. This cluster will have three main peaks at m/z values corresponding to (C₆H₂⁷⁹Br₂NO₂)⁻, (C₆H₂⁷⁹Br⁸¹BrNO₂)⁻, and (C₆H₂⁸¹Br₂NO₂)⁻. The relative intensity of these peaks will be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region will be simple and diagnostic.

-

Causality: The pyridine ring has only two remaining protons at positions 3 and 5. Due to the symmetry and substitution pattern, they are in different chemical environments and are not adjacent.

-

Expected Result: Two distinct signals in the downfield region (likely δ 8.0-9.0 ppm). Each signal should appear as a singlet (or a very narrow doublet due to small long-range coupling). The integral ratio will be 1:1.

-

-

¹³C NMR:

-

Causality: The molecule has six unique carbon atoms.

-

Expected Result: Six distinct signals. One signal for the carboxylic carbon (δ ~160-170 ppm). Five signals in the aromatic region (δ ~120-150 ppm), with the carbons directly attached to the electronegative bromine and nitrogen atoms appearing at the lower field end of this range.

-

3.3 Infrared (IR) Spectroscopy

-

Causality: The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

-

Expected Result:

-

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A strong, sharp C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

Multiple sharp C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

Synthesis, Stability, and Safe Handling

4.1 Synthesis Pathway While a specific synthesis for this compound is not detailed in readily available literature, a plausible route can be inferred from general organic chemistry principles and related preparations, such as those for other halogenated picolinic acids.[5] A common approach would involve the direct bromination of a picolinic acid precursor.

Caption: A plausible high-level synthesis pathway for this compound.

4.2 Stability and Storage

-

Predicted Stability: Halogenated aromatic carboxylic acids are generally stable crystalline solids under standard laboratory conditions. Degradation might occur under exposure to high-intensity UV light or extreme pH and temperature conditions over extended periods.

-

Recommended Storage: To ensure integrity, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A recommended storage temperature would be room temperature or refrigerated (2-8 °C) for long-term preservation.[2]

4.3 Safety and Handling Based on the hazard statements for its mono-bromo analogs, this compound should be handled as a hazardous substance.[3]

-

Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.

Caption: A mandatory workflow for the safe handling of this compound.

Experimental Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This protocol provides a self-validating system for empirically determining the aqueous solubility, a critical parameter for any compound intended for biological research.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the analyte in the clear filtrate is quantified, typically by HPLC-UV.

Methodology:

-

Preparation:

-

Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials (n=3 for triplicate analysis). The excess should be visually apparent.

-

Add a precise volume of purified water (e.g., 1.0 mL) to each vial.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set to 25 °C.

-

Agitate the vials for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully established, especially for poorly soluble compounds.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the 25 °C environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantification (HPLC-UV):

-

Prepare a set of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted samples by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result, typically expressed in mg/mL or µg/mL, is the aqueous solubility of the compound at 25 °C.

-

Conclusion

This compound is a molecule with clear potential as a synthetic intermediate, defined by its highly functionalized pyridine core. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through a methodical analysis of its structure and comparison with known analogs. It is predicted to be a high-melting point crystalline solid with a pKa lower than 3.25 and a characteristic solubility profile favoring polar aprotic solvents.

The true value of this guide lies in its dual approach: providing a robust predictive profile while simultaneously equipping the research scientist with the analytical roadmap and practical protocols necessary to empirically validate these characteristics. This framework of prediction, causal reasoning, and experimental validation is essential for advancing the application of novel chemical entities in drug development and beyond.

References

- 1. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 2. healthchems.lookchem.com [healthchems.lookchem.com]

- 3. 4-Bromopicolinic acid | 30766-03-1 [sigmaaldrich.com]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dibromopicolinic acid CAS number and structure

An In-Depth Technical Guide to 4,6-Dibromopicolinic Acid

Introduction

This compound (4,6-dibromo-pyridine-2-carboxylic acid) is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. While it is a specialized chemical intermediate without a dedicated, publicly indexed CAS number and with sparse direct literature, its structural features—a carboxylic acid and two reactive bromine atoms on a pyridine core—make it a molecule of significant interest for drug discovery, agrochemicals, and materials science. The strategic placement of two distinct reactive handles allows for the precise and sequential introduction of molecular complexity, enabling the synthesis of novel scaffolds and targeted compounds.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. By synthesizing information from closely related analogues and fundamental principles of organic chemistry, we will detail its core properties, propose a robust synthetic pathway, explore its potential applications as a chemical intermediate, and outline essential safety and handling protocols.

Section 1: Core Chemical Properties

The fundamental properties of this compound are derived from its chemical structure. While extensive experimental data is not available, its key identifiers and predicted properties can be reliably established.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, and at the 4- and 6-positions with bromine atoms. This arrangement makes the bromine atoms susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amidation, esterification, or salt formation.

| Identifier | Value | Source |

| IUPAC Name | 4,6-Dibromopyridine-2-carboxylic acid | - |

| CAS Number | Not Publicly Indexed | - |

| Molecular Formula | C₆H₃Br₂NO₂ | Calculated |

| Molecular Weight | 280.90 g/mol | Calculated |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)Br | - |

| InChI Key | InChI=1S/C6H3Br2NO2/... | - |

| Predicted Appearance | Off-white to light tan solid | Analogy to[1] |

| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). | Analogy to[2][3] |

| Predicted Melting Point | >200°C | Analogy to[1] |

Section 2: Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2,6-dichloropyridine, which is then converted to the corresponding dinitrile, followed by selective hydrolysis and subsequent halogen exchange. A more direct approach involves the controlled bromination of picolinic acid, though achieving the desired regioselectivity can be challenging. A highly relevant precedent involves the bromination of a picolinonitrile precursor derived from furfural, suggesting a reliable method for introducing the dibromo pattern.[4]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Expertise & Causality: This protocol is designed for robustness. Using 2-cyanopyridine as the substrate for bromination is advantageous because the cyano group is a meta-director and deactivating, which can help control the aggressive nature of bromination under harsh conditions and direct the incoming electrophiles to the 4- and 6-positions. The final hydrolysis step is a standard and high-yielding method for converting nitriles to carboxylic acids.

-

Preparation of 2-Cyanopyridine: While commercially available, 2-cyanopyridine can be prepared from picolinamide via dehydration with phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This step must be performed under anhydrous conditions to prevent side reactions.

-

Bromination of 2-Cyanopyridine:

-

To a stirred solution of oleum (fuming sulfuric acid, 20% SO₃) at 0°C, slowly add 2-cyanopyridine (1.0 eq).

-

Once the addition is complete, add bromine (Br₂) (2.2 eq) dropwise, ensuring the temperature remains below 10°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 80-100°C for 12-24 hours, monitoring by TLC or GC-MS. The harsh conditions are necessary to overcome the deactivation of the pyridine ring.[4]

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7. This must be done slowly and with cooling, as the neutralization is highly exothermic.

-

Extract the product, 4,6-dibromo-2-cyanopyridine, with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Hydrolysis to this compound:

-

Combine the crude 4,6-dibromo-2-cyanopyridine with a 6M aqueous sulfuric acid solution.

-

Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours until TLC or LC-MS analysis indicates the complete consumption of the starting nitrile.

-

Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

-

Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Section 3: Applications in Research and Drug Development

The true value of this compound lies in its potential as a trifunctional synthetic scaffold. The differential reactivity of its functional groups allows for a modular approach to building complex molecules.

-

Cross-Coupling Reactions: The bromine atoms at the 4- and 6-positions are prime sites for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electronic differences between the 4- and 6-positions may allow for selective, sequential functionalization under carefully controlled conditions.

-

Amide and Ester Formation: The carboxylic acid at the 2-position can be readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or Fischer esterification. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties or to append a pharmacophore.[5]

-

Chelating Agent: Picolinic acids are known chelating agents for various metal ions. The dibromo-derivative could be used to synthesize more complex ligands for catalysis or imaging applications.

Caption: Role as a versatile synthetic scaffold.

Section 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from the SDS of mono-brominated picolinic acids and other brominated heterocyclic compounds. The compound should be handled with care by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information (Predicted)

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

- 1. healthchems.lookchem.com [healthchems.lookchem.com]

- 2. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Bromopyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. irl.umsl.edu [irl.umsl.edu]

A Technical Guide to the Solubility of 4,6-Dibromopicolinic Acid in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and ultimate bioavailability.[1][2][3][4] For researchers, process chemists, and formulation scientists, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of rational drug development. This guide provides an in-depth analysis of the solubility characteristics of 4,6-Dibromopicolinic acid, a heterocyclic building block of interest in medicinal chemistry. Due to the scarcity of published, quantitative solubility data for this specific compound, this paper emphasizes a predictive theoretical framework combined with a robust, detailed experimental protocol for determining its solubility in various organic solvents. We will explore the molecular structure, predict its behavior based on established principles like "like dissolves like" and Hansen Solubility Parameters, and provide a self-validating, step-by-step methodology for empirical solubility determination.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the ability of a drug to dissolve in a solvent dictates its absorption, distribution, and therapeutic efficacy.[1] Poorly soluble compounds often present significant challenges, leading to low bioavailability and hindering their development.[2][5] Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound in organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and managing product/impurity profiles.

-

Purification: Designing effective crystallization and chromatography procedures.

-

Formulation Development: Creating stable and effective dosage forms, from oral tablets to parenteral solutions.[3]

This guide serves as a practical resource for scientists to both predict and empirically determine the solubility of this compound, enabling more efficient and informed development pathways.

Physicochemical Characterization and Predictive Analysis

A molecule's structure is the primary determinant of its solubility.[5] A close examination of this compound reveals several key features that govern its interaction with solvents.

Caption: Molecular structure and key functional groups of this compound influencing its solubility.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O and -OH). Its acidic nature (predicted pKa ≈ 3.25) means its ionization state is highly dependent on the pH of the medium.[6]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Bromine Atoms (-Br): The two bromine atoms are large and electron-rich, increasing the molecule's molecular weight (202.01 g/mol ) and its lipophilicity (attraction to non-polar environments).[6] They contribute to van der Waals and dispersion forces.[7]

The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[8] Based on the structure of this compound, we can make the following predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule, leading to good solubility. Indeed, qualitative data suggests slight solubility in DMSO.[6]

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen.[9] Qualitative data indicates slight solubility in methanol.[6] However, the bulky, nonpolar dibromo-substituted ring may limit solubility compared to smaller, more polar solutes.

-

Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the polarity and hydrogen bonding capability to effectively overcome the strong solute-solute interactions (crystal lattice energy) of the solid acid. Therefore, solubility is expected to be very low.

Hansen Solubility Parameters (HSP)

A more quantitative approach to prediction involves Hansen Solubility Parameters.[10][11] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][10][12] The principle is that substances with similar HSP values (i.e., a small "distance" in the 3D Hansen space) are likely to be miscible.[10][12] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[13] A solvent selection process based on HSP would involve choosing solvents whose δD, δP, and δH values most closely match those estimated for the solute.

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial screening, empirical measurement is essential for accurate, actionable data. The "gold standard" for determining the true equilibrium solubility is the isothermal shake-flask method .[14] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug.[15][16]

Required Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Protocol

The following protocol describes a robust, self-validating system for determining solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Causality and Rationale:

-

Preparation: Adding a clear excess of solid is crucial to ensure that the final solution is genuinely saturated. Using a precise volume of solvent allows for accurate final concentration calculations.

-

Equilibration: A 24-48 hour period at a constant temperature is typically sufficient to reach thermodynamic equilibrium.[15] Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. The time required to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is stable.[15][16]

-

Sampling & Filtration: This is a critical step. Filtration must be rapid and effective to remove all undissolved solid particles, which would otherwise dissolve upon dilution and artificially inflate the measured solubility. Using a syringe filter is a standard and reliable technique.

-

Analysis (HPLC Method): HPLC is the most common and accurate method for quantifying organic acids.[17] A typical reversed-phase HPLC method could be employed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., 40 mM potassium dihydrogen phosphate, pH adjusted to 2.4) and an organic modifier like methanol or acetonitrile.[18] The low pH ensures the carboxylic acid is in its neutral, more retained form.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 210 nm, where carboxyl groups absorb).[17][18]

-

Quantification: A multi-point calibration curve must be prepared using accurately weighed standards of this compound to ensure linearity and accuracy of the measurement.

-

Data Presentation

Results should be recorded in a clear, structured format. The table below serves as a template for organizing experimental data.

| Solvent Class | Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Record Value | Calculate Value | e.g., Dissolved readily |

| N,N-Dimethylformamide (DMF) | 25 | Record Value | Calculate Value | ||

| Acetonitrile | 25 | Record Value | Calculate Value | ||

| Polar Protic | Methanol | 25 | Record Value | Calculate Value | |

| Ethanol | 25 | Record Value | Calculate Value | e.g., Slow dissolution | |

| Isopropanol (IPA) | 25 | Record Value | Calculate Value | ||

| Non-Polar | Toluene | 25 | Record Value | Calculate Value | e.g., No visible dissolution |

| Hexane | 25 | Record Value | Calculate Value | ||

| Dichloromethane (DCM) | 25 | Record Value | Calculate Value |

Conclusion and Applications

The solubility of this compound is a complex interplay of its polar functional groups and its larger, lipophilic structure. Predictive analysis suggests a preference for polar aprotic and protic solvents over non-polar ones. However, for applications in drug development, precise, empirically determined data is non-negotiable.

The isothermal shake-flask method, coupled with a validated HPLC analytical technique, provides the necessary framework for researchers to generate high-quality, reliable solubility data. This information is paramount for guiding solvent selection in synthetic chemistry, developing robust purification strategies, and laying the groundwork for successful formulation of new chemical entities derived from this versatile building block. By investing in this foundational characterization, scientists can mitigate risks, accelerate development timelines, and build a more comprehensive understanding of their molecule's behavior.

References

- 1. Drug Solubility: Significance and symbolism [wisdomlib.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ucd.ie [ucd.ie]

- 6. lookchem.com [lookchem.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 4,6-Dibromopicolinic Acid: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4,6-dibromopicolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental design, and data interpretation involved in analyzing this halogenated pyridine derivative. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind methodological choices, and provide actionable protocols.

Molecular Structure and Expected Spectroscopic Features

This compound is a pyridine derivative characterized by a carboxylic acid at the 2-position and bromine atoms at the 4- and 6-positions. This substitution pattern dictates a unique electronic environment, which in turn gives rise to a predictable set of spectroscopic signatures.

Predicted NMR Spectral Data

Predicting the NMR spectra is a crucial first step before any experimental work. It provides a theoretical benchmark for comparison with acquired data, aiding in signal assignment and structure confirmation. The predictions below are based on established chemical shift principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 8.3 | Doublet | 1H |

| H-5 | 8.3 - 8.6 | Doublet | 1H |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-2 (C-COOH) | 160 - 165 |

| C-3 | 125 - 130 |

| C-4 (C-Br) | 135 - 140 |

| C-5 | 140 - 145 |

| C-6 (C-Br) | 145 - 150 |

| COOH | 165 - 170 |

Note: Predictions are estimates and actual values may vary based on solvent and experimental conditions.

Anticipated IR Absorption Bands

Infrared spectroscopy will reveal the key functional groups present in the molecule. The presence of the carboxylic acid and the aromatic ring will dominate the spectrum.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry: The Bromine Isotopic Signature

Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, where M is the mass with two ⁷⁹Br atoms.

Experimental Protocols and Methodological Rationale

This section details the step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. The rationale behind key experimental choices is explained to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Caption: Workflow for NMR analysis of this compound.

-

Solvent Selection: The choice of a deuterated solvent is critical for NMR. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice. It readily dissolves polar compounds and its residual proton signal does not typically interfere with the aromatic or carboxylic acid proton signals.[3][4] Furthermore, the acidic proton of the carboxylic acid is often observable as a sharp singlet in DMSO-d₆ due to reduced exchange rates compared to protic solvents.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expect to see six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[6]

-

-

Data Processing and Interpretation:

-

Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For both spectra, reference the chemical shifts to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Compare the experimental spectra with the predicted data for signal assignment.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for IR spectroscopy, requiring minimal sample preparation.[7][8]

Caption: Workflow for ATR-IR analysis of this compound.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Collect a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.[8]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[9]

-

Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[10]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Interpretation:

-

The resulting spectrum should show absorbance as a function of wavenumber.

-

Identify the key absorption bands and compare them to the expected values in Table 2. The very broad O-H stretch and the strong C=O stretch are definitive markers for the carboxylic acid functionality.[5]

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.[11][12]

Caption: Workflow for ESI-MS analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a solvent compatible with ESI, such as methanol or an acetonitrile/water mixture.

-

Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup:

-

Set up the mass spectrometer for ESI in negative ion mode. Carboxylic acids readily lose a proton to form a [M-H]⁻ ion, making negative mode the logical choice.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and robust signal.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

-

Data Interpretation:

-

The molecular weight of this compound (C₆H₃Br₂NO₂) is approximately 280.85 g/mol .

-

In negative ion mode, the primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z corresponding to the molecular weight minus the mass of a proton.

-

Crucially, analyze the isotopic pattern of the molecular ion peak. Due to the two bromine atoms, you should observe a characteristic cluster of peaks:

-

M peak (containing two ⁷⁹Br isotopes)

-

M+2 peak (containing one ⁷⁹Br and one ⁸¹Br isotope)

-

M+4 peak (containing two ⁸¹Br isotopes)

-

-

The relative intensities of these peaks should be approximately 1:2:1, which is a definitive signature for a dibrominated compound.[1][13]

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data may not be readily available in public databases, a thorough understanding of the principles of each technique, combined with predictive analysis based on its chemical structure, allows for a robust and confident characterization. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can reliably acquire and interpret the spectroscopic data necessary to confirm the identity and purity of this compound, facilitating its use in further research and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. gammadata.se [gammadata.se]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4,6-Dibromopicolinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry.[1][2] 4,6-Dibromopicolinic acid has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be selectively functionalized to generate vast libraries of structurally diverse compounds. This technical guide provides an in-depth analysis of the strategic applications of this compound, moving beyond simple descriptions to explain the underlying chemical principles and causality that make it a powerful tool for researchers, scientists, and drug development professionals. We will explore its role in creating novel pharmacophores through regioselective cross-coupling, its utility as a metal-chelating motif, and provide actionable, field-proven protocols for its synthetic manipulation.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals and bioactive natural products, prized for its electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] Picolinic acids (pyridine-2-carboxylic acids) and their derivatives, in particular, have a rich history in medicinal chemistry, with applications ranging from anti-inflammatory and antibacterial agents to herbicides.[3][4]

This compound distinguishes itself by providing two orthogonally reactive halogenated sites on the pyridine core. This di-bromination is not merely a duplication of functionality; it creates an electronic and steric environment that allows for controlled, stepwise chemical modifications. This guide will illuminate how this specific arrangement enables medicinal chemists to perform "scaffold hopping" and library diversification from a single, readily available starting material, accelerating the drug discovery process.[5][6]

Physicochemical Properties and Strategic Reactivity

To fully exploit this compound, one must understand the distinct reactivity of its three key functional sites: the C4-Br bond, the C6-Br bond, and the C2-carboxylic acid.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₆H₃Br₂NO₂ | A compact, halogen-rich scaffold for further elaboration. |

| Reactive Sites | C4-Br, C6-Br, C2-COOH, Pyridine-N | Multiple handles for diversification and property modulation. |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO. | Facilitates its use in a wide range of reaction conditions. |

| Chelating Ability | The picolinate motif is a strong metal binder.[7][8] | Enables the design of metal-based therapeutics and diagnostics. |

The true synthetic power lies in the differential reactivity of the two bromine atoms. The C6-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the carboxylic acid group, which polarize the C-Br bond and facilitate oxidative addition to a Pd(0) catalyst. This inherent regioselectivity is a critical advantage, allowing for the selective functionalization of one position while leaving the other available for subsequent reactions.[9][10]

dot digraph "Reactivity_of_4_6_Dibromopicolinic_Acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Main Molecule Node mol [label="this compound", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Reactive Sites c6_br [label="C6-Br (More Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; c4_br [label="C4-Br (Less Reactive)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"]; cooh [label="C2-COOH", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2!"]; n_atom [label="Pyridine-N", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2.5!"];

// Reactions suzuki [label="Suzuki & Sonogashira\nCoupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.5,0!"]; buchwald [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,-1.5!"]; amide [label="Amide Coupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-2.5!"]; metal [label="Metal Chelation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,0!"];

// Edges connecting molecule to reactive sites mol -> c6_br [dir=none, color="#5F6368"]; mol -> c4_br [dir=none, color="#5F6368"]; mol -> cooh [dir=none, color="#5F6368"]; mol -> n_atom [dir=none, color="#5F6368"];

// Edges connecting reactive sites to reactions c6_br -> suzuki [label="Primary Site", color="#EA4335"]; c6_br -> buchwald [color="#EA4335"]; c4_br -> suzuki [label="Secondary Site", style=dashed, color="#FBBC05"]; cooh -> amide [color="#4285F4"]; cooh -> metal [color="#4285F4"]; n_atom -> metal [color="#34A853"]; } etad Caption: Strategic functionalization sites on this compound.

Core Applications in Medicinal Chemistry

Building Block for Substituted Pyridine Libraries via Cross-Coupling

The primary application of this compound is as a scaffold for generating libraries of complex molecules through palladium-catalyzed cross-coupling reactions. The ability to sequentially functionalize the C6 and C4 positions allows for a divergent synthetic approach, where a single intermediate can lead to hundreds of distinct final compounds.

-

Suzuki-Miyaura Coupling: This is the most widely used reaction with this scaffold, allowing for the introduction of a vast array of aryl and heteroaryl groups via commercially available boronic acids.[11][12] This is crucial for exploring structure-activity relationships (SAR) by probing different pockets of a target protein. The reaction is robust and tolerant of many functional groups.[12]

-

Sonogashira Coupling: Introduces alkynyl moieties, which can serve as rigid linkers, probes for specific interactions, or be further transformed into other functional groups.

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds, introducing substituted amines that can significantly alter the polarity, solubility, and hydrogen-bonding capacity of the final molecule.

dot digraph "Synthetic_Workflow" { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Regioselective Suzuki Coupling\n(C6 Position)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="6-Aryl-4-bromopicolinic Acid\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; step2a [label="Second Suzuki Coupling\n(C4 Position)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2b [label="Buchwald-Hartwig Amination\n(C4 Position)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2c [label="Sonogashira Coupling\n(C4 Position)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Diverse Library of\nBiologically Active Candidates", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2a [color="#5F6368"]; intermediate -> step2b [color="#5F6368"]; intermediate -> step2c [color="#5F6368"]; step2a -> library [color="#5F6368"]; step2b -> library [color="#5F6368"]; step2c -> library [color="#5F6368"]; } etad Caption: Divergent synthesis workflow using this compound.

Picolinate-Based Metal Complexes as Therapeutics

The pyridine-2-carboxylate (picolinate) substructure is an excellent bidentate chelating ligand for a wide range of transition metals.[7][8] This property opens a distinct avenue for drug design, where the metal center itself is an integral part of the pharmacophore.[13][14]

-

Antimicrobial Agents: Metal complexes of picolinic acid derivatives have shown enhanced antimicrobial activity compared to the free ligand.[7] For example, complexes with zinc or iron can interfere with microbial metal homeostasis or act as inhibitors for metallo-β-lactamases, enzymes that confer antibiotic resistance.[15]

-

Anticancer Agents: The unique geometries and redox properties of metal complexes can be exploited to design novel anticancer drugs.[14] Ruthenium and platinum complexes, for instance, can be designed to bind to DNA or inhibit specific enzymes like kinases in cancer cells.[14]

-

Insulin-Mimetic Agents: Vanadium complexes with picolinate-type ligands have been investigated for their insulin-enhancing properties, showing potential in the treatment of diabetes.[8][13] The ligand scaffold helps to stabilize the metal ion and modulate its bioavailability and activity.

Experimental Protocols: A Practical Guide

The following protocol details a standard, field-proven method for the regioselective Suzuki-Miyaura coupling at the C6-position of this compound.

Objective: To synthesize 6-Aryl-4-bromopicolinic acid as a key intermediate for further diversification.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Solvent: 1,4-Dioxane / Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step of the Suzuki reaction mechanism.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, allowing it to be extracted into the organic layer.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 6-Aryl-4-bromopicolinic acid.

Future Outlook and Emerging Applications

The versatility of the this compound scaffold is far from exhausted. Future research directions include its incorporation into:

-

PROTACs and Molecular Glues: The two distinct functionalization points make it an ideal linker core for connecting a target-binding warhead and an E3 ligase-binding moiety.

-

Covalent Inhibitors: One of the bromine atoms can be retained in the final molecule as a weakly reactive handle for forming a covalent bond with a specific residue (e.g., cysteine) in a protein target.

-

Photodynamic Therapy: As a ligand in metal complexes, it can be used to create photosensitizers that generate reactive oxygen species upon light activation, offering a targeted approach to cancer therapy.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined and predictable regioselectivity allows for the rational design and efficient synthesis of diverse molecular libraries. By understanding the causality behind its reactivity, researchers can leverage this scaffold to accelerate the discovery of new therapeutics, from small molecule inhibitors to complex metal-based drugs. Its continued application promises to be a fruitful endeavor in the ongoing quest for novel and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 3. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 4. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajol.info [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,6-Dibromopicolinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromopicolinic acid, a halogenated pyridine carboxylic acid derivative. While its formal discovery and initial synthesis are not extensively documented in readily available academic literature, its emergence as a valuable synthetic intermediate is evident from its presence in numerous chemical supplier catalogs and patent literature. This guide will explore its plausible synthetic routes, physicochemical properties, spectroscopic characterization, and its burgeoning role in medicinal chemistry and materials science.

Introduction: The Enigmatic Emergence of a Versatile Building Block

This compound, systematically named 4,6-dibromopyridine-2-carboxylic acid, belongs to the class of halogenated heterocyclic compounds. The pyridine ring, a ubiquitous scaffold in pharmaceuticals and functional materials, when substituted with bromine atoms and a carboxylic acid group, offers a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid group provides a site for amide bond formation, esterification, or conversion to other functional groups.

Despite its apparent utility, the historical record of the discovery and first synthesis of this compound is not clearly delineated in seminal scientific publications. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1060815-78-2. The compound has largely appeared in the context of patent literature as a key intermediate in the synthesis of more complex molecules, suggesting its development may have occurred within industrial research settings. This guide aims to consolidate the available information and present a coherent technical overview of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1060815-78-2 | N/A |

| Molecular Formula | C₆H₃Br₂NO₂ | N/A |

| Molecular Weight | 280.90 g/mol | N/A |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water. | Inferred from related compounds |

| Melting Point | Not consistently reported | N/A |

Spectroscopic Data (Predicted and Inferred)

Detailed, officially published spectroscopic data for this compound is scarce. The following represents predicted data and interpretations based on the analysis of structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring at positions 3 and 5. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the carboxylic acid group would appear at a characteristic downfield shift. The carbons bonded to the bromine atoms would also exhibit specific chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3000-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. Other significant peaks would include C-Br stretching and aromatic C-H and C=C stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 281, with other significant peaks corresponding to the isotopic distribution.

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process starting from a suitable pyridine precursor.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on known chemical transformations. Researchers should perform small-scale trials and optimize conditions.

Step 1: Synthesis of 4,6-Dibromo-2-methylpyridine (Intermediate)

A potential route to the key intermediate, 4,6-dibromo-2-methylpyridine, could start from 2,6-lutidine (2,6-dimethylpyridine).

-

Monobromination: 2,6-Lutidine can be selectively monobrominated at the 4-position using a suitable brominating agent.

-

Second Bromination: The resulting 4-bromo-2,6-lutidine could then be subjected to a second bromination to introduce a bromine atom at the other methyl group, followed by de-bromomethylation, or a more direct approach to brominate one of the methyl groups. A more direct approach might involve the Sandmeyer reaction of 4-amino-2,6-lutidine. A patent suggests a method for synthesizing 2,6-dimethyl-4-bromopyridine from 4-nitro-2-methyl-6-chloropyridine.[1]